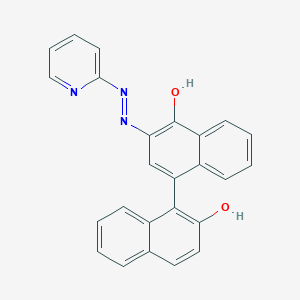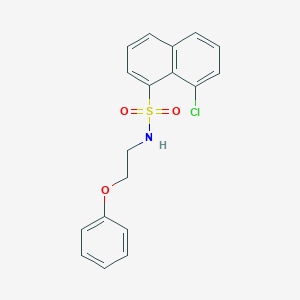
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), also known as HNB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNB is a chiral molecule that possesses a unique structure, which makes it a promising candidate for a range of applications, including catalysis, drug development, and materials science. In
科学研究应用
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been extensively studied in various scientific fields, including catalysis, drug development, and materials science. In catalysis, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit excellent enantioselectivity in a range of reactions, including Michael addition, aldol reaction, and Diels-Alder reaction. In drug development, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
作用机制
The mechanism of action of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit low toxicity in vitro, making it a promising candidate for drug development. However, further studies are needed to determine its toxicity in vivo. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to induce apoptosis in cancer cells, but its effects on normal cells are not well understood. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) possesses several advantages for lab experiments, including its high enantioselectivity in catalytic reactions, low toxicity in vitro, and potential as an anticancer agent. However, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is a relatively new compound, and its properties and applications are still being explored. Additionally, the synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is relatively complex, which may limit its use in some lab experiments.
未来方向
There are several future directions for the research of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone). One direction is the development of new synthetic methods for 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), which may improve its yield and purity. Another direction is the investigation of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)'s potential as an anticancer agent in vivo. Further studies are also needed to determine the toxicity of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in vivo and its effects on normal cells. Additionally, the use of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in the synthesis of novel materials and its potential as a catalyst for other reactions should be explored.
合成方法
The synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) involves the reaction of 2-hydroxy-1,1'-binaphthalene-3,4-dione with 2-pyridinylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is a yellowish-orange powder that is soluble in organic solvents, such as chloroform, dichloromethane, and ethyl acetate.
属性
IUPAC Name |
4-(2-hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-22-13-12-16-7-1-2-8-17(16)24(22)20-15-21(27-28-23-11-5-6-14-26-23)25(30)19-10-4-3-9-18(19)20/h1-15,29-30H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFDKGVOYFIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC(=C(C4=CC=CC=C43)O)N=NC5=CC=CC=N5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)